Cas no 68911-98-8 (2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-)

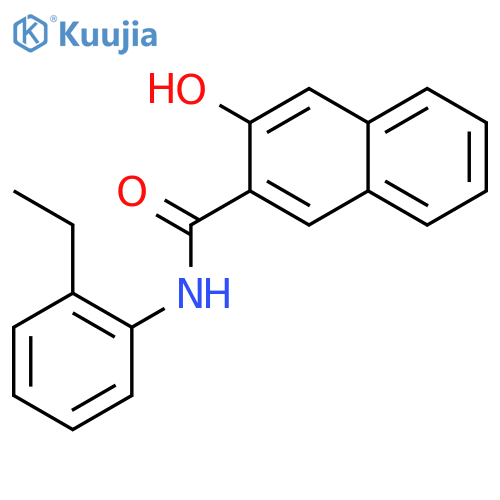

68911-98-8 structure

商品名:2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-

CAS番号:68911-98-8

MF:C19H17NO2

メガワット:291.343785047531

MDL:MFCD00009961

CID:510700

PubChem ID:24856272

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 化学的及び物理的性質

名前と識別子

-

- 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-

- N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

- N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide

- AKOS024283088

- EINECS 272-795-4

- AS-81657

- NS00036749

- 2-Naphthanilide, 2'-ethyl-3-hydroxy-

- N-(2-Ethylphenyl)-3-hydroxy-2-naphthalene carboxamide

- N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, 97%

- MFCD00009961

- 1-BOC-2-[(2-BROMO-BENZYLAMINO)-METHYL]-PIPERIDINE

- 2-Hydroxy-3-naphthoic acid o-ethylanilide

- SCHEMBL4344189

- DTXSID5071832

- FT-0707985

- N-(2-Ethylphenyl)-3-hydroxy-2-naphthamide #

- 68911-98-8

- Oprea1_129805

- D97854

- 2'-Ethyl-3-hydroxy-2-naphthanilide

- 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-

- SVJPZKBLNJTZNY-UHFFFAOYSA-N

- N-(2-Ethylphenyl)-3-hydroxy-2-naphthamide

- AG-664/13465020

-

- MDL: MFCD00009961

- インチ: InChI=1S/C19H17NO2/c1-2-13-7-5-6-10-17(13)20-19(22)16-11-14-8-3-4-9-15(14)12-18(16)21/h3-12,21H,2H2,1H3,(H,20,22)

- InChIKey: SVJPZKBLNJTZNY-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=CC=C1NC(C2=C(O)C=C3C=CC=CC3=C2)=O

計算された属性

- せいみつぶんしりょう: 291.12600

- どういたいしつりょう: 291.125929

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 384

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 49.3

- 互変異性体の数: 9

- 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

- 密度みつど: 1.246

- ゆうかいてん: 170-172 °C (lit.)

- ふってん: 415°C at 760 mmHg

- フラッシュポイント: 204.8°C

- 屈折率: 1.697

- PSA: 49.33000

- LogP: 4.43310

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-37/39

-

危険物標識:

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB76392-1g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 95% | 1g |

$47.00 | 2023-12-30 | |

| A2B Chem LLC | AB76392-5g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 95% | 5g |

$80.00 | 2023-12-30 | |

| eNovation Chemicals LLC | D769558-25g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 97% | 25g |

$105 | 2025-02-27 | |

| eNovation Chemicals LLC | D769558-100g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 97% | 100g |

$195 | 2024-06-07 | |

| 1PlusChem | 1P003SQ0-5g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 95% | 5g |

$97.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595196-5g |

N-(2-ethylphenyl)-3-hydroxy-2-naphthamide |

68911-98-8 | 98% | 5g |

¥5141.00 | 2024-05-03 | |

| 1PlusChem | 1P003SQ0-25g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 95% | 25g |

$233.00 | 2025-02-20 | |

| A2B Chem LLC | AB76392-25g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 95% | 25g |

$203.00 | 2023-12-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595196-1g |

N-(2-ethylphenyl)-3-hydroxy-2-naphthamide |

68911-98-8 | 98% | 1g |

¥1287.00 | 2024-05-03 | |

| 1PlusChem | 1P003SQ0-1g |

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide |

68911-98-8 | 95% | 1g |

$44.00 | 2025-02-20 |

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

68911-98-8 (2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-) 関連製品

- 92-75-1(naphthol as-mx)

- 135-61-5(3-Hydroxy-2'-methyl-2-naphthanilide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:68911-98-8)2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-

清らかである:99%

はかる:25g

価格 ($):199